Product packaging for C14H15N3O3S(Cat. No.:)

C14H15N3O3S

Cat. No.: B3733766
M. Wt: 305.35 g/mol
InChI Key: IPPJESOUQMTTPN-UHFFFAOYSA-N
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Description

C14H15N3O3S is a useful research compound. Its molecular formula is this compound and its molecular weight is 305.35 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-hydroxyphenyl)acetamide is 305.08341252 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O3S B3733766 C14H15N3O3S

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-9-7-12(19)17-14(16-9)21-8-13(20)15-10-4-3-5-11(18)6-10/h3-7,18H,2,8H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPJESOUQMTTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Isomerism of C14h15n3o3s

Systematic Nomenclature and Diverse Structural Classes of C14H15N3O3S

The molecular formula this compound corresponds to a degree of unsaturation of nine, suggesting the presence of multiple rings, double bonds, or triple bonds. This inherent structural flexibility gives rise to a wide array of compound classes. Systematic nomenclature, governed by IUPAC rules, is essential for unambiguously identifying each unique structure. Research has identified several distinct structural classes for this formula, including azo dyes, pyridinium (B92312) ylides, and a variety of heterocyclic systems. researchgate.netsemanticscholar.orgnih.govresearchgate.netechemi.com

Some examples of compounds with the molecular formula this compound include:

Dimethylamino 4-phenyldiazenylbenzenesulfonate : An azo compound characterized by the -N=N- linkage. nih.gov

4-dimethylaminopyridinium N-(benzenesulfonyl)carbamoylide : A pyridinium inner salt, or ylide. researchgate.netresearchgate.net

(2~{R})-2-azanyl-~{N}-[4-ethanoyl-5-(3-hydroxyphenyl)-1,3-thiazol-2-yl]propanamide : A complex molecule featuring a thiazole (B1198619) heterocyclic ring. pdbj.org

Ethyl 7-methyl-4-oxo-2-(propyl-2-en-1-ylamino)-4H-pyrido[3,2-e] drugfuture.comontosight.aithiazine-6-carboxylate : A compound built on a fused pyrido-thiazine heterocyclic scaffold. echemi.com

Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(m-tolyl)-(RS)-alaninate : A derivative of thiadiazole, another important sulfur- and nitrogen-containing heterocycle. semanticscholar.org

The following table summarizes these diverse structural classes and their corresponding systematic names.

Structural ClassSystematic Name
Azo DyeDimethylamino 4-phenyldiazenylbenzenesulfonate nih.gov
Pyridinium YlidePyridinium, 4-(dimethylamino)-1-{[(phenylsulfonyl)amino]carbonyl}-, inner salt researchgate.net
Thiazole Derivative(2~{R})-2-azanyl-~{N}-[4-ethanoyl-5-(3-hydroxyphenyl)-1,3-thiazol-2-yl]propanamide pdbj.org
Pyrido-thiazine4H-Pyrido(3,2-e)-1,3-thiazine-6-carboxylic acid, 7-methyl-4-oxo-2-(2-propenylamino)-, ethyl ester echemi.com
Thiadiazole DerivativeMethyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(m-tolyl)-(RS)-alaninate semanticscholar.org

Exploration of Constitutional Isomers and Stereoisomers of this compound

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. They are broadly categorized into constitutional isomers, which have different atomic connectivity, and stereoisomers, where connectivity is the same but the spatial arrangement differs.

Azo Dye Scaffolds (e.g., Benzenesulfonic Acid Derivatives)

Azo dyes containing a benzenesulfonic acid moiety are a prominent class of isomers for this compound. A key example is 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid, the acid form of the indicator Methyl Orange. uni.lu Constitutional isomers can be readily envisaged by altering the substitution pattern on the two aromatic rings. For instance, the dimethylamino group and the sulfonic acid group could be positioned at the ortho- or meta- positions relative to the azo bridge, resulting in distinct chemical entities.

Furthermore, the azo bond (-N=N-) introduces the possibility of geometric isomerism (a form of stereoisomerism). The molecule can exist as either the E (trans) or Z (cis) isomer, with the E isomer generally being more stable. The interconversion between these isomers can sometimes be induced by light.

Heterocyclic Ring Systems (e.g., Pyrimidine (B1678525), Thiazole, Furan (B31954), Pyrrolidine-containing Structures)

A vast number of isomers are possible within heterocyclic scaffolds. The formula this compound can be arranged to form numerous systems containing rings with atoms other than carbon.

Thiazole and Thiadiazole Systems : The thiazole derivative, (2~{R})-2-azanyl-~{N}-[4-ethanoyl-5-(3-hydroxyphenyl)-1,3-thiazol-2-yl]propanamide, showcases multiple isomerism types. pdbj.org Its systematic name indicates a specific stereoisomer (R-configuration) at the chiral center in the propanamide side chain, meaning its S-enantiomer also exists. Constitutional isomers could involve different substitution patterns on the thiazole and phenyl rings. A related example, Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(m-tolyl)-(RS)-alaninate, was found to exist as a pair of diastereoisomers. semanticscholar.org This was attributed to hindered rotation around the C-N sigma bond, creating a second center of asymmetry in the molecule. semanticscholar.org

Pyrimidine-related Systems : While a simple pyrimidine derivative with this exact formula was not prominently found, fused systems are documented. The compound Ethyl 7-methyl-4-oxo-2-(propyl-2-en-1-ylamino)-4H-pyrido[3,2-e] drugfuture.comontosight.aithiazine-6-carboxylate contains a thiazine (B8601807) ring fused to a pyridine (B92270) ring, a structure with some electronic similarities to pyrimidines. echemi.com The potential for constitutional isomerism in such a complex scaffold is immense, involving different arrangements of substituents and even the core ring structure.

Other Heterocycles (Furan, Pyrrolidine) : Although specific examples of furan or pyrrolidine-containing structures with the formula this compound are not readily available in the surveyed literature, their existence is theoretically plausible. By rearranging the atoms, one could construct hypothetical isomers where a furan or pyrrolidine (B122466) ring is incorporated into the molecular backbone, attached to a sulfonamide or other sulfur-containing functional group.

Alkyne-containing Structural Motifs

Alkynes, hydrocarbons containing a carbon-carbon triple bond, represent another possible structural motif. organicmystery.com A triple bond accounts for two degrees of unsaturation. Given the formula this compound has nine degrees of unsaturation, it is possible to construct isomers containing an alkyne functional group alongside various ring systems and other multiple bonds. For instance, a phenyl ring, a sulfonamide group, and an alkyne could be combined in numerous ways to satisfy the formula. Alkynes exhibit positional isomerism, where the location of the triple bond in a carbon chain can vary (e.g., comparing a terminal alkyne to an internal alkyne), leading to more constitutional isomers. youtube.com

Strategies for Isomer Discrimination and Structural Elucidation in this compound Systems

Distinguishing between the various isomers of this compound requires a suite of modern analytical techniques. The elucidation of the exact molecular structure is a stepwise process that combines spectroscopic and spectrometric methods. scribd.comgoogle.com

Initial Characterization :

Mass Spectrometry (MS) : This technique provides the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition this compound. lookchem.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl), N-H (amine/amide), S=O (sulfone/sulfonamide), and C=N bonds, providing initial clues about the compound's class.

Isomer Discrimination and Detailed Structure :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for determining the carbon-hydrogen framework of a molecule. ekb.eg They provide information on the chemical environment, connectivity, and number of different protons and carbons. For isomers, the chemical shifts and coupling patterns in the NMR spectra are unique fingerprints. The presence of diastereoisomers, such as those arising from hindered rotation, can be identified by the appearance of a double set of signals in the NMR spectrum. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) : When isomers have very similar properties, MS/MS can be used for differentiation. In this technique, an ion of the parent molecule is isolated and fragmented. The resulting fragmentation pattern is often unique to a specific isomer's structure and can be used to distinguish it from others, even when they are not chromatographically separated. researchgate.netsemanticscholar.org

X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry. iucr.org It is the definitive method for distinguishing between complex stereoisomers and confirming the connectivity of constitutional isomers. scienceopen.com

Chromatographic Methods : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating mixtures of isomers before their individual analysis by spectroscopic methods. smolecule.com

Advanced Sensory Methods : Research has shown that novel materials can be used for isomer discrimination. For example, defect-engineered monolayer molybdenum disulfide (MoS₂) has been demonstrated to act as a sensory material capable of distinguishing between isomers based on subtle differences in their dipole moments. nih.gov

The following table outlines the primary uses of these analytical techniques in the study of this compound isomers.

Analytical TechniquePrimary Application in Structural Analysis
Mass Spectrometry (MS/HRMS)Determines molecular weight and elemental formula. lookchem.com
Tandem MS (MS/MS)Differentiates isomers by unique fragmentation patterns. researchgate.net
NMR Spectroscopy (¹H, ¹³C)Elucidates the carbon-hydrogen framework and connectivity. ekb.eg
IR SpectroscopyIdentifies key functional groups present in the molecule.
X-ray CrystallographyProvides definitive 3D structure and absolute stereochemistry. iucr.org
Chromatography (HPLC, GC)Separates mixtures of different isomers. smolecule.com

Synthetic Pathways and Chemodiversity of C14h15n3o3s Scaffolds

Historical and Contemporary Synthetic Routes for C14H15N3O3S Compounds

The construction of molecules with the this compound formula relies on a robust toolkit of synthetic reactions. These methods range from century-old name reactions to modern catalytic processes, each providing a strategic advantage in assembling the target scaffolds.

Diazotization and Azo Coupling Reactions in this compound Formation

Diazotization followed by azo coupling is a cornerstone reaction for the synthesis of azo compounds, including those with the this compound formula. This two-step process begins with the treatment of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. impactfactor.org This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. impactfactor.orgijpsonline.com

The highly reactive diazonium salt is then immediately used in the coupling step, where it reacts with an electron-rich aromatic compound, such as a phenol, aniline (B41778), or naphthol derivative. ijpsonline.comekb.eg This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which chromatically and structurally defines the final molecule. This strategy has been successfully employed to synthesize a variety of sulfonamide-containing azo compounds. ijpsonline.comekb.egresearchgate.net For instance, the synthesis of 2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid involves the diazotization of a sulfonic acid-containing amine and subsequent coupling with an aniline derivative.

Heterocycle Annulation and Ring-Forming Strategies

The structural diversity of this compound compounds is often derived from the presence of one or more heterocyclic rings. The synthesis of these rings, known as annulation, can be achieved through various strategies. A prominent method for forming thiazole (B1198619) rings is the Hantzsch condensation, which involves the reaction of a thiosemicarbazone with an α-halocarbonyl compound. farmaciajournal.com This approach has been used to prepare specific 2-(acetophenon-hydrazin)-thiazole derivatives with the this compound formula. farmaciajournal.com

Other ring-forming strategies involve the cyclization of functionalized intermediates. For example, derivatives of sulfamethoxazole (B1682508) can be used as starting materials to build additional heterocyclic systems. researchgate.netplos.org The reaction of hydrazone intermediates with various reagents can lead to the formation of triazoles and other complex ring systems. plos.orgekb.eg Furthermore, the introduction of reactive handles, such as a formyl group via the Vilsmeier-Haack reaction, can create valuable precursors for subsequent heterocycle annulation reactions. baselius.ac.in

Functional Group Interconversions and Derivatization in this compound Synthesis

Functional group interconversion (FGI) is a critical strategy for modifying a pre-formed this compound core, allowing for the synthesis of various derivatives. On a scaffold containing an azo group, FGI can include the reduction of the azo linkage to form two separate amine compounds or oxidation reactions at other sites on the molecule. For sulfonamide-based structures, the possibilities for derivatization are extensive. The sulfonamide N-H bond can be acylated, and the aromatic rings can undergo further substitution. bioinfopublication.org

A widely used derivatization technique involves the condensation of a primary amine or sulfonamide with an aldehyde or ketone to form a Schiff base (imine). researchgate.net These imine intermediates are versatile and can be subjected to further reactions, such as cyclization with chloroacetyl chloride to introduce a β-lactam ring onto the this compound framework. researchgate.net

Sulfonation Methodologies and Sulfonic Acid Group Introduction

The introduction of a sulfonic acid (-SO3H) or sulfonamide (-SO2NRR') group is fundamental to the synthesis of many this compound compounds. Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where an aromatic ring is treated with sulfur trioxide (SO3), often in fuming sulfuric acid (oleum). masterorganicchemistry.comwikipedia.org This reaction is notably reversible, which can be exploited for synthetic purposes. wikipedia.org

For the synthesis of sulfonamides, the most common and direct approach is the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO2Cl). rsc.orgthieme-connect.com The requisite sulfonyl chlorides are themselves valuable intermediates and can be prepared through several methods. Direct chlorosulfonylation of an electron-rich aromatic ring with chlorosulfonic acid is one route. rsc.org An alternative, particularly for electron-deficient systems, is the Meerwein procedure, which involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the aryl sulfonyl chloride. rsc.orgcbijournal.com

Asymmetric Synthesis and Enantioselective Access to Chiral this compound Isomers

When a this compound scaffold possesses one or more stereocenters, the development of asymmetric syntheses to control the stereochemical outcome is of paramount importance, particularly in medicinal chemistry where enantiomers can have different biological activities. sioc-journal.cn

Several strategies have been developed for the enantioselective synthesis of chiral sulfonamides. One approach utilizes chiral auxiliaries, such as the naturally derived alkaloid quinine, to guide the stereoselective formation of sulfinamides, which are then oxidized to the target sulfonamides with retention of stereochemistry. organic-chemistry.orgnih.gov This method provides access to a variety of chiral sulfinamides with excellent enantioselectivity. nih.gov

More advanced methods rely on transition-metal catalysis. Asymmetric multicomponent reactions, cooperatively catalyzed by a rhodium complex and a chiral phosphoric acid, can construct complex chiral sulfonamides from simple starting materials like sulfonamides, diazo compounds, and imines in a single step with high diastereoselectivity and enantioselectivity. sioc-journal.cn Another powerful technique is the nickel-catalyzed asymmetric reductive amination of ketones, which can convert a wide range of ketones into chiral sulfonamides with excellent enantiomeric excess. researchgate.net

Divergent Synthesis of this compound Analogues and Libraries

Divergent synthesis is an efficient strategy that enables the creation of numerous structurally related compounds from a common intermediate, facilitating the rapid exploration of chemical space. mdpi.com This approach is highly valuable for generating libraries of this compound analogues for screening purposes.

One powerful divergent strategy involves the late-stage C-H functionalization of a complex molecule. acs.org By using the sulfonamide group as a directing group, various C-H bonds on a drug candidate or lead compound can be selectively functionalized through reactions such as olefination, arylation, alkylation, and carboxylation. acs.org This allows for the direct synthesis of novel analogues from a common, advanced intermediate.

Photoredox catalysis has also enabled new divergent pathways. For example, structurally diverse alkyl carboxylic acids can be converted into common N-alkoxy sulfinamide intermediates through a photocatalytic process. domainex.co.uknih.gov These key intermediates can then be divergently transformed into either primary sulfonamides or sulfonimidamides by treatment with a base or an amine, respectively. nih.gov This approach leverages simple, readily available starting materials to generate a family of distinct, high-value sulfur-containing functional groups. nih.gov

Interactive Data Table 1: Examples of Synthetic Methods for this compound Scaffolds

Synthetic Goal Methodology Key Reagents/Catalysts Reaction Type Reference(s)
Azo Compound FormationDiazotization & Azo CouplingNaNO₂, HCl, Electron-rich areneElectrophilic Aromatic Substitution , ijpsonline.com, ekb.eg
Thiazole Ring FormationHantzsch CondensationThiosemicarbazone, α-halocarbonylCyclocondensation farmaciajournal.com
β-Lactam Ring IntroductionSchiff Base CyclizationSchiff Base, Chloroacetyl chlorideCycloaddition researchgate.net
Sulfonamide SynthesisAmination of Sulfonyl ChlorideAmine, Sulfonyl chlorideNucleophilic Acyl Substitution rsc.org, thieme-connect.com
Chiral Sulfonamide SynthesisAsymmetric Multicomponent ReactionRh₂(OAc)₄, Chiral Phosphoric AcidCatalytic Asymmetric Synthesis sioc-journal.cn
Analogue Library GenerationDivergent C-H FunctionalizationSulfonamide, Pd/Rh/Ir catalystDirected C-H Activation acs.org
Divergent Sulfonamide SynthesisPhotocatalytic DecarboxylationCarboxylic Acid, Photocatalyst, SulfinylamineRadical Addition/Rearrangement domainex.co.uk, nih.gov

Interactive Data Table 2: Identified Compounds with this compound Formula

Compound Name Synthetic Route Highlight Key Intermediate(s) Reported Data Reference(s)
2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acidDiazotization of 4-dimethylaminobenzenesulfonic acid and coupling with aniline.Diazonium salt of 4-dimethylaminobenzenesulfonic acidpH indicator properties noted.
2-(acetophenon-hydrazin)-thiazole derivative (4s)Hantzsch condensation of a thiosemicarbazone with an α-halocarbonyl compound.Acetophenone thiosemicarbazoneM.p.: 316°C, Yield: 67% farmaciajournal.com
Unspecified N-acyl propenamide derivativeReaction involving thionyl chloride on a hydroxy-precursor.N-(1-hydroxy-2-oxo-2-phenylethyl)propionamideHRMS data reported: [M-H]⁻ found 304.0760 mdpi-res.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound scaffolds, particularly those based on the widely used antibiotic Sulfamethoxazole, is a significant area of research aimed at reducing the environmental impact of pharmaceutical production. These efforts focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One notable approach involves the use of mechanosynthesis, a solvent-free method, to produce co-crystals of Sulfamethoxazole. A study demonstrated that combining Sulfamethoxazole with 8-hydroxy-7-iodoquinoline-5-sulfonic acid through mixing, grinding, and kneading can form co-crystals. ajol.info Kneading was identified as the most efficient method, yielding the highest amount of the product. ajol.info This solvent-free approach significantly reduces pollution by eliminating the need for solvents. ajol.info

Microwave-assisted synthesis represents another key green chemistry technique applied to the formation of isoxazole (B147169) derivatives, which are core components of compounds like Sulfamethoxazole. eurekaselect.com This method enhances the rate of reaction, leading to higher selectivity and improved product yields compared to traditional heating methods. eurekaselect.com The use of microwave irradiation is considered a green and sustainable technique for developing novel heterocyclic scaffolds. eurekaselect.com

In the synthesis of novel hybrid compounds incorporating the Sulfamethoxazole scaffold, researchers have explored the use of environmentally benign solvents. For instance, in the synthesis of thiazoles and bis-thiazoles linked to azo-sulfamethoxazole, water (H₂O) has been considered as a green solvent. nih.gov Although the insolubility of some substrates can limit its application, the attempt to use water highlights a commitment to greener synthetic protocols with gentle reaction conditions. nih.gov

Furthermore, green chemistry principles are being applied to the synthesis of nanomaterials used in the remediation of water sources contaminated with Sulfamethoxazole. For example, silver oxide nanoparticles (Ag₂O NPs) have been synthesized using a green method with Punica granatum leaf extract for the adsorption of Sulfamethoxazole from aqueous solutions. researchgate.netnih.gov Similarly, BiVO₄/Eco-graphene nanostructures have been synthesized via green chemistry routes for the adsorption and photo-degradation of Sulfamethoxazole. ugr.esresearchgate.net The synthesis of this "Eco-graphene" itself from glucose represents a novel, one-step, and environmentally friendly strategy that minimizes the use of toxic reagents. ugr.es

The development of safer reagents is also a focus within the green synthesis of related scaffolds. 4-Dimethylaminopyridinium carbamoylides have been designed as stable and non-hazardous substitutes for toxic arylsulfonyl isocyanates, which are traditionally used in the production of ureas and carbamates. researchgate.net This move away from dangerous reagents like phosgene (B1210022) and isocyanates aligns with the core green chemistry goal of developing inherently safer chemical processes. researchgate.net

The following table summarizes various green chemistry approaches applied to the synthesis and interaction with this compound compounds:

Green Chemistry PrincipleApplication in this compound Synthesis/InteractionCompound(s)Key Findings
Solvent-Free Synthesis (Mechanochemistry) Co-crystal formationSulfamethoxazole and 8-hydroxy-7-iodoquinoline-5-sulfonic acidKneading provided the highest yield, reducing pollution by eliminating solvents. ajol.info
Microwave-Assisted Synthesis Synthesis of isoxazole derivativesIsoxazole derivatives (core of Sulfamethoxazole)Enhanced reaction rates, high selectivity, and improved product yields. eurekaselect.com
Use of Greener Solvents Synthesis of hybrid compoundsThiazoles and bis-thiazoles linked to azo-sulfamethoxazoleWater was explored as a green solvent, though substrate insolubility was a limitation. nih.gov
Use of Renewable Feedstocks & Green Reagents Synthesis of nanostructures for remediationBiVO₄/Eco-grapheneEco-graphene synthesized from glucose, a renewable resource. ugr.es
Safer Reagent Design Synthesis of related scaffolds4-Dimethylaminopyridinium carbamoylidesDesigned as non-hazardous substitutes for toxic isocyanates. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization of C14h15n3o3s Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the number and types of atoms present in a molecule.

For a tosylurea-linked heterocyclic analogue, specifically 4-Methyl-N-((pyridin-4-ylmethyl)carbamoyl)benzenesulfonamide, the ¹H NMR spectrum (500 MHz, DMSO-d6) shows characteristic signals. asianpubs.org These include a singlet at 2.38 ppm for the aromatic methyl protons, doublets at 7.40 ppm and 7.78 ppm for the aromatic protons of the tosyl group, and signals corresponding to the pyridyl and methylene (B1212753) groups at 4.17 ppm, 7.14 ppm, 8.41 ppm, and 7.07 ppm. asianpubs.org The ¹³C NMR spectrum for this compound displays a rich set of signals, with the aromatic methyl carbon at 21.47 ppm and other aromatic and heterocyclic carbons resonating at 152.19, 149.82, 148.78, 144.15, 137.71, 129.90, 127.67, and 122.23 ppm, and the methylene carbon at 42.26 ppm. asianpubs.org

In the case of a thiazole (B1198619) derivative, compound 4s, partial ¹H NMR data indicates the presence of an NH proton as a singlet at δ 7.56 ppm, a methyl group on the thiazole ring as a singlet at 2.46 ppm, and an acetyl methyl group as a singlet at 2.67 ppm. frontiersin.org Aromatic protons appear as a singlet at 7.23 ppm and two doublets at 7.81 and 7.76 ppm, while two OH groups are observed as singlets at 12.75 and 12.62 ppm. frontiersin.org

For a pyrimidine (B1678525) derivative, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide, the ¹H NMR spectrum (300 MHz, DMSO-d6) reveals a broad singlet for an NH proton at 12.52 ppm, a singlet for the NHCO proton at 9.99 ppm, and various signals for the aromatic and pyrimidine ring protons between 6.52 and 7.28 ppm. japsonline.com The ¹³C NMR spectrum (126 MHz, DMSO-d6) for this compound shows signals for two carbonyl carbons at 166.46 ppm and 166.21 ppm, and a variety of other aromatic and aliphatic carbons. japsonline.com

The well-known pH indicator, Methyl Orange, exists as a sodium salt (C14H14N3NaO3S) in its common form, which is the conjugate base of the C14H15N3O3S acid form. Its ¹H NMR spectrum has been reported and is consistent with its structure. qu.edu.saijbpas.com

A benzamide (B126) derivative with the formula this compound has also been characterized by ¹H and ¹³C NMR. researchgate.net

¹H and ¹³C NMR Data for Selected this compound Derivatives

Compound Name Spectroscopic Data
4-Methyl-N-((pyridin-4-ylmethyl)carbamoyl)benzenesulfonamide ¹H NMR (500 MHz, DMSO-d6) δ (ppm): 2.38 (s, 3H, Ar-CH₃), 7.40 (d, 2H, J = 10 MHz, Ar-H), 7.78 (d, 2H, J = 10 MHz, Ar-H), 4.17 (d, 2H, J = 5 MHz, -CH₂), 7.14 (t, 1H, J₁ = 5 MHz, J₂ = 5 MHz, -CH), 8.41 (d, 2H, J = 5 MHz, Ar-H), 7.07 (d, 2H, J = 5 MHz, Ar-H). asianpubs.org¹³C NMR (500 MHz, DMSO-d6) δ (ppm): 152.19, 149.82, 148.78, 144.15, 137.71, 129.90, 127.67, 122.23, 42.26, 21.47. asianpubs.org
Thiazole derivative (4s) ¹H NMR δ (ppm): 7.56 (s, 1H, NH), 2.46 (s, 3H, CH₃-4-thiazole), 2.67 (s, 3H, COCH₃), 12.75 (s, 1H, OH), 12.62 (s, 1H, OH), 7.23 (s, 1H, Ar-H), 7.81 (d, 1H, Ar-H), 7.76 (d, 1H, Ar-H). frontiersin.org
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide ¹H NMR (300 MHz, DMSO-d6) δ (ppm): 12.52 (1H, br. s, NH-3), 9.99 (1H, s, NHCO), 7.28 (1H, s, H-2′), 7.12 (1H, t, J = 8.2, H-5′), 7.02 (1H, d, J = 7.5, H-6′), 6.52 (1H, d, J = 7.5, H-4′), 5.99 (1H, s, CH-5), 4.00 (2H, s. SCH₂), 3.75(3H, s, OCH₃), 2.19 (3H, s, OCH₃). japsonline.com¹³C NMR (126 MHz, DMSO-d6) δ (ppm): 166.46 (C=O, amide), 166.21 (6-C=O), 165.46, 164.12 (C-S), 159.92, 140.39, 129.89, 111.87, 109.21, 105.44, 107.13 (5-CH, br), 55.33 (OCH₃), 35.62 (CH₂), 23.74 (CH₃). japsonline.com

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing through-bond and through-space correlations between nuclei, which is crucial for unambiguous structural assignment and stereochemical analysis.

For a pyrisulfoxin derivative with the molecular formula this compound, 2D NMR studies were instrumental in its structural elucidation. frontiersin.org Key COSY correlations revealed the presence of a -CH₂-NH- group. frontiersin.org Furthermore, HMBC correlations between methyl and methylene protons with a carbonyl carbon confirmed the existence of an (acetylamino)methyl group. frontiersin.org These 2D NMR experiments provided critical connectivity information that was not apparent from 1D spectra alone. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the precise molecular mass of a compound, allowing for the determination of its elemental composition. It also reveals fragmentation patterns that offer clues about the molecule's structure.

For the tosylurea-linked heterocyclic analogue, 4-Methyl-N-((pyridin-4-ylmethyl)carbamoyl)benzenesulfonamide, ESI-HRMS analysis showed a protonated molecular ion peak [M+H]⁺ at m/z 306.0911, which is in close agreement with the calculated exact mass. asianpubs.org Another benzamide derivative with the same molecular formula also had its mass confirmed by ESI-TOF MS, with a found [M+H]⁺ peak at 304.15, corresponding to a calculated mass of 305.35. researchgate.net

The mass spectra of a series of 2-(acetophenon-hydrazin)-thiazoles, including compound 4s, showed molecular ion peaks that were in agreement with their molecular formulas. frontiersin.org A key fragmentation pathway observed was the cleavage of the N-N bond. frontiersin.org Similarly, for a 5-(arylidene)-3-((1-(4-methoxyphenyl)ethylidene)amino)-2-thioxoimidazolidin-4-one derivative, the mass spectrum showed a molecular ion at m/z 305, which further fragmented to provide structural information. uni.lu

HRMS Data for Selected this compound Derivatives

Compound Name HRMS Data
4-Methyl-N-((pyridin-4-ylmethyl)carbamoyl)benzenesulfonamide ESI-HRMS (m/z): 306.0911 [M+H]⁺ (positive-ion mode). asianpubs.org
Benzamide derivative MS (ESI TOF) m/z for this compound [M+H]⁺: calcd 305.35, found 304.15. researchgate.net
5-(arylidene)-3-((1-(4-methoxyphenyl)ethylidene)amino)-2-thioxoimidazolidin-4-one derivative Mass Spectrum: Molecular ion at m/z 305. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The FT-IR spectrum of the tosylurea-linked heterocyclic analogue, 4-Methyl-N-((pyridin-4-ylmethyl)carbamoyl)benzenesulfonamide, displays a secondary amide N-H stretching vibration at 3311.78 cm⁻¹, a C=O stretching band at 1662.64 cm⁻¹, and an aromatic C=C stretching vibration at 1564.27 cm⁻¹. asianpubs.org

For the thiazole derivative 4s, the IR spectrum showed absorption bands between 3280-3309 cm⁻¹ corresponding to an N-H group and between 1588-1600 cm⁻¹ for a C=N bond. frontiersin.org

The IR spectrum of the pyrimidine derivative, 2-amino-4-(3,4-dimethoxyphenyl)-6-(methylsulfanyl)-5-pyrimidinecarbaldehyde (8f), has also been reported. oup.com For Methyl Orange, an IR spectrum is available, showing characteristic absorption bands. japsonline.com

IR Spectroscopy Data for Selected this compound Derivatives

Compound Name IR (cm⁻¹)
4-Methyl-N-((pyridin-4-ylmethyl)carbamoyl)benzenesulfonamide 3311.78 (sec. amide N-H str.), 1662.64 (C=O str.), 1564.27 (aromatic C=C str.). asianpubs.org
Thiazole derivative (4s) 3280-3309 (N-H), 1588-1600 (C=N). frontiersin.org
Methyl Orange IR: 15647 (Sadtler Research Laboratories IR Grating Collection). japsonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.

For a compound with the formula C14H15N3O3, which is structurally related to some this compound derivatives, the UV-Vis spectrum in ethanol (B145695) showed absorption maxima (λmax) at 429 nm, 332 nm, and 227 nm.

The well-known indicator Methyl Orange (in its sodium salt form) exhibits characteristic UV-Vis absorption peaks. In an alcoholic solution, it has maximum absorptions at 265 nm, 305 nm, and 420 nm. japsonline.com In an acidic aqueous solution, the absorption peak is at 507 nm. japsonline.com The color change of Methyl Orange from red in acidic solutions to yellow in basic solutions is a direct consequence of the change in its electronic structure and thus its UV-Vis absorption spectrum.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

For a derivative named NSac-16H with the formula this compound, single-crystal X-ray diffraction analysis revealed that it crystallizes in a monoclinic space group P21/c. asianpubs.org The unit cell parameters were determined as a = 7.1692(2) Å, b = 8.3894(2) Å, c = 23.4609(6) Å, with β = 97.158(2)°. asianpubs.org This detailed structural information is invaluable for understanding the molecule's solid-state conformation and how it interacts with neighboring molecules in the crystal lattice. asianpubs.org

For another derivative, 4-dimethylaminopyridinium arylsulfonyl carbamoylide, single-crystal X-ray diffraction data has been used to confirm its structure.

X-ray Crystallography Data for NSac-16H (this compound)

Parameter Value
Crystal system Monoclinic
Space group P21/c
a (Å) 7.1692(2)
b (Å) 8.3894(2)
c (Å) 23.4609(6)
α (°) 90
β (°) 97.158(2)
γ (°) 90
Volume (ų) 1400.06(6)
Z 4

Reactivity and Reaction Mechanisms of C14h15n3o3s Motifs

Oxidation Reactions and Pathways of C14H15N3O3S

The oxidation of sulfonamide derivatives can proceed through several pathways, often targeting the aromatic amine, the sulfur atom, or the heterocyclic ring. For compounds related to the this compound structure, such as sulfamethoxazole (B1682508), oxidation by strong oxidizing agents like permanganate (B83412) or ferrate(VI) has been studied.

The reaction with ferrate(VI) has been shown to be effective in degrading sulfamethoxazole, a related sulfonamide. The degradation pathways involve hydroxylation, cleavage of the S-N bond, and other transformations. nih.gov Eighteen major intermediates were identified in the oxidative degradation of sulfamethoxazole by ferrate(VI), indicating a complex reaction network. nih.gov The efficiency of this oxidation is pH-dependent, with higher degradation rates observed at lower pH values. nih.gov

The hydroxylamine (B1172632) metabolite of sulfamethoxazole, formed via oxidation by cytochrome P450 enzymes (specifically CYP2C9), can be further oxidized to a reactive nitroso-metabolite. drugbank.com This bioactivation pathway is of significant interest in understanding the pharmacology of these compounds.

Advanced oxidation processes (AOPs) employing hydroxyl radicals (•OH) are also effective in degrading sulfonamides. These highly reactive radicals can attack the benzene (B151609) ring, leading to the formation of cyclohexadienyl radical intermediates, which can then undergo ring cleavage to produce smaller fragments, carboxylic acids, and inorganic species. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Heterocyclic Rings of this compound

The aromatic and heterocyclic rings within the this compound scaffold are susceptible to both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The phenyl ring, activated by the amide group (an ortho-, para-director) and deactivated by the sulfonamide group (a meta-director), can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The regioselectivity of these reactions will be influenced by the combined electronic effects of these substituents. For instance, Friedel-Crafts acylation and alkylation are classic examples of electrophilic substitution on aromatic rings. askfilo.com

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing sulfonamide group can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the sulfonyl group. nih.gov This type of reaction involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov

Reactions on the Isoxazole (B147169) Ring: The isoxazole ring also participates in substitution reactions. The specific reactivity will depend on the position of attack and the nature of the attacking species.

Acid-Base Equilibria, Protonation States, and Tautomerism of this compound

Sulfonamides like the this compound isomers are amphoteric molecules, meaning they can act as both acids and bases. brieflands.com They possess two primary ionizable sites: the nitrogen of the sulfonamide group (-SO2NH-) and the amide nitrogen of the propionamide (B166681) side chain.

The sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which stabilizes the resulting anion through resonance. The pKa of this proton is a critical parameter influencing the solubility and biological activity of the compound. clockss.org The acidity is also influenced by the nature of the heterocyclic substituent. clockss.org

The amide nitrogen can also be protonated under acidic conditions. Theoretical studies on similar sulfonamides suggest that the deprotonation sequence typically involves the aromatic amine (if present and unsubstituted), followed by the sulfonamide, and then the aliphatic amine. brieflands.com

Tautomerism: Keto-enol tautomerism can occur in related sulfadiazine (B1682646) azo-azomethine dyes, where a ketone group can exist in equilibrium with its enol form. researchgate.net For the specified this compound structure, amide-imidol tautomerism is possible for the propionamide group, although the amide form is generally more stable.

Thermal Decomposition and Stability Profiles of this compound Compounds

The thermal stability of sulfonamides is an important characteristic, particularly for pharmaceutical applications. Thermogravimetric analysis (TGA) is a common technique used to study the decomposition profiles of these compounds.

Studies on sulfadiazine, a related sulfonamide, show that it has a sharp melting point around 263 °C, which is immediately followed by thermal decomposition. acs.org The thermal decomposition of metal complexes of sulfadiazine often occurs in multiple steps, starting with the loss of water molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. researchgate.net For instance, a lanthanum sulfadiazine complex was found to be relatively stable up to 200 °C. researchgate.net A neodymium sulfadiazine complex showed a decomposition temperature higher than 200 °C, making it suitable as a thermal stabilizer for PVC. mdpi.com

The thermal stability of the specific this compound isomers would depend on their precise structures, including the nature of the side chains and any intermolecular interactions in the solid state.

Computational and Theoretical Investigations of C14h15n3o3s Systems

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of C14H15N3O3S systems like Sulfamethoxazole (B1682508) (SMX) and its derivatives. These methods provide deep insights into the electronic structure, which governs the molecule's reactivity and interactions.

Researchers utilize DFT to calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchristuniversity.in The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. christuniversity.in For SMX, the distribution of these frontier orbitals is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, studies on the ozonation of SMX have shown that ozone, as an electrophilic agent, tends to attack the part of the molecule with a large orbital contribution to the HOMO. rsc.org

Theoretical calculations have been successfully used to predict spectroscopic properties. For example, calculated UV-Vis absorption spectra for compounds like sulfadiazine-cysteine adducts have shown good agreement with experimental data. tubitak.gov.trsemanticscholar.org This predictive power is essential for identifying molecules and understanding their electronic transitions. DFT has also been used to study the interaction of SMX with other entities, such as nanoclusters, revealing changes in electronic properties and thermodynamic stability upon adsorption. nanomedicine-rj.com

Table 1: Selected Quantum Chemical Parameters for Sulfamethoxazole (SMX)

Parameter Value Method/Basis Set Source
HOMO Energy Varies with method DFT/B3LYP/6-31G** researchgate.net
LUMO Energy Varies with method DFT/B3LYP/6-31G** researchgate.net
Energy Gap (ΔE) Varies with method DFT/B3LYP/6-31G** researchgate.net

Note: Specific numerical values are highly dependent on the computational method, basis set, and software used.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound systems, capturing their conformational flexibility and interactions in a solution phase over time. These simulations model the movements of atoms and molecules, providing insights that static quantum calculations cannot.

MD simulations have been instrumental in studying the conformational changes of biological macromolecules upon binding to sulfonamides. One study performed MD simulations on a T-cell receptor (TCR) containing the Vβ20-1 variable domain, which is implicated in allergic reactions to SMX. plos.org The simulations revealed that SMX binding to the CDR2β loop of the TCR induces a conformational switch, altering the receptor's affinity for its peptide-HLA target. plos.org This demonstrates how a small molecule can allosterically modulate the function of a large biological receptor.

In environmental and materials science, MD simulations have been used to understand the transport and adsorption mechanisms of SMX. Simulations of SMX interacting with layered double hydroxides identified four distinct adsorption configurations, highlighting the role of electrostatic interactions and hydrogen bonding. acs.org Another study used MD to elucidate the transport mechanism of SMX through a supported ionic liquid membrane, which is relevant for water purification technologies. x-mol.net Furthermore, recent advancements have combined MD with machine learning to create force fields that can predict complex reaction pathways, such as the hydrolysis of SMX in water, with greater speed and comparable accuracy to more computationally expensive methods. nih.gov

Docking and Molecular Modeling Studies of this compound Interactions with Biological Receptors (Preclinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is a cornerstone of preclinical drug discovery, used to screen virtual compounds and to understand drug-receptor interactions at a molecular level.

The primary antibacterial target of sulfonamides like SMX is dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. Numerous docking studies have investigated the binding of SMX and its derivatives to the active site of DHPS. nih.govresearchgate.net These studies help to rationalize the structure-activity relationships of different sulfonamides and to design new derivatives with potentially improved inhibitory activity or the ability to overcome bacterial resistance.

Beyond their antibacterial role, computational studies have explored other potential therapeutic applications. Docking studies have investigated the interaction of SMX derivatives with cyclooxygenase-2 (COX-2), an enzyme associated with inflammation, suggesting potential anti-inflammatory activity. arkajainuniversity.ac.inijpsonline.com Similarly, sulfadiazine (B1682646) has been studied for its inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX), revealing a potential for anticancer applications through the modulation of these inflammatory pathways. mdpi.comnih.gov In the context of neurodegenerative diseases, docking and MD simulations suggested that SMX could interact with the PHF6 motif of the tau protein, potentially inhibiting the aggregation that is a hallmark of Alzheimer's disease. nih.gov

Table 2: Examples of Biological Receptors Studied with this compound Systems

Ligand System Biological Receptor Therapeutic Area Key Finding from Docking/Modeling Source(s)
Sulfamethoxazole Dihydropteroate Synthase (DHPS) Antibacterial Elucidation of binding mode to explain inhibitory action. nih.govresearchgate.net
Sulfamethoxazole Tau Protein Neurodegenerative Disease Potential to inhibit tau aggregation by binding to the PHF6 motif. nih.gov
Sulfamethoxazole Derivatives Cyclooxygenase-2 (COX-2) Anti-inflammatory Good binding interaction with the active site of the target enzyme. arkajainuniversity.ac.inijpsonline.com
Sulfadiazine COX-1, COX-2, 5-LOX Anticancer/Anti-inflammatory Balanced inhibitory activity against the COX/LOX pathway. mdpi.comnih.gov

Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Understanding the transformation and degradation of this compound systems is critical, especially for environmental fate assessment and the development of advanced oxidation processes for water treatment. Computational chemistry provides powerful tools to predict reaction pathways, identify transient intermediates, and calculate the energy barriers of transition states.

In Silico Screening and Library Design for this compound Derivatives

In silico screening involves the use of computational methods to search large databases or virtual libraries of compounds for molecules with desired properties, often a strong binding affinity to a biological target. This approach significantly accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test in the lab.

The this compound scaffold, particularly that of sulfonamides, serves as a valuable starting point for designing new therapeutic agents. Researchers have designed and synthesized libraries of SMX derivatives and then used molecular docking to predict their biological activity. arkajainuniversity.ac.inijpsonline.com For example, a series of SMX derivatives were designed and docked against the COX-2 protein to predict their analgesic action. arkajainuniversity.ac.in In another study, a virtual screening of a combinatorial library of sulfonamides combined with imidazole (B134444) was conducted to identify potential inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus. nih.gov

These in silico approaches also include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov By evaluating properties like oral bioavailability and potential toxicity computationally, scientists can filter out compounds that are unlikely to become successful drugs early in the design process. nih.gov This integrated approach of virtual library design, docking, and ADMET prediction allows for the rational design of novel this compound derivatives with enhanced efficacy and better drug-like properties. rsc.org

Applications of C14h15n3o3s in Chemical and Biological Research Tools

Mechanistic Basis of pH Indicating Behavior and Colorimetric Sensing

The most prominent application of C14H15N3O3S, in the form of Methyl Orange, is as a pH indicator. cymitquimica.comwikipedia.org Its function is rooted in its molecular structure, which responds to changes in hydrogen ion concentration. wikipedia.org Methyl Orange is an azo dye containing an azo group (-N=N-) that connects two aromatic rings. This entire system acts as a chromophore, the part of the molecule responsible for its color. wikipedia.orgmacsenlab.com

The colorimetric sensing mechanism is based on a change in the electronic structure of the dye upon protonation or deprotonation. In alkaline or neutral solutions (pH above 4.4), Methyl Orange exists in its deprotonated, anionic form, which is yellow. cymitquimica.comwikipedia.org In this state, the molecule's electronic system is extensive. When the solution becomes acidic (pH below 3.1), a proton attaches to one of the nitrogen atoms in the azo bridge. wikipedia.org This protonation alters the electronic conjugation of the molecule, causing it to absorb light at a different wavelength and appear red. wikipedia.org The transition between these two states occurs over a specific pH range, appearing orange in the process. chemiis.com This distinct and sharp color change makes it a valuable tool for visual pH determination. wikipedia.org

PropertyDescription
Indicator Name Methyl Orange
pH Range 3.1–4.4 cymitquimica.comwikipedia.org
Acidic Color (pH < 3.1) Red cymitquimica.comwikipedia.org
Transition Color Orange wikipedia.orgchemiis.com
Alkaline Color (pH > 4.4) Yellow cymitquimica.comwikipedia.org

Development as Staining Reagents in Histology and Microscopy

Beyond its use as a pH indicator in solutions, this compound (Methyl Orange) has been adapted for use as a biological stain in microscopy and histology. cymitquimica.com Its properties as an acid dye allow it to stain basic components within cells and tissues. In histological preparations, it can be used to provide contrast, making cellular structures more visible under a microscope. It is sometimes used in conjunction with other stains to achieve differential staining of various tissue components. Its application in histology leverages the same fundamental properties of its interaction with cellular structures based on their local pH and chemical nature.

Role as Molecular Probes and Ligands in Preclinical Biological Research

Isomers of the this compound formula have been synthesized and investigated for their potential roles in preclinical biological research, particularly in the field of drug discovery. core.ac.ukbiointerfaceresearch.com Compounds such as 2-(Pyridin-4-ylamino)-N-tosylacetamide and 4-Methyl-N-((pyridin-4-ylmethyl)carbamoyl)benzenesulfonamide, which share this chemical formula, have been explored as novel therapeutic agents. biointerfaceresearch.comasianpubs.org In this context, they serve as ligands designed to interact with specific biological targets, such as proteins or enzymes. For example, certain sulfonamide derivatives have been studied for their potential as antimalarial agents or for other therapeutic applications. biointerfaceresearch.com The study of these molecules as probes helps in understanding biological pathways and in the rational design of new drugs.

Furthermore, the photochromic properties of azobenzene (B91143) compounds, a class to which Methyl Orange belongs, make them candidates for development as molecular probes that can be controlled by light. solubilityofthings.com This allows for potential applications in studying dynamic biological processes with high spatial and temporal resolution.

Utilization in Advanced Analytical Chemistry Techniques (e.g., Complexometric Titrations, Spectrophotometric Assays)

The primary analytical application of Methyl Orange is as an endpoint indicator in acid-base titrations. gspchem.comgspchem.com It is particularly well-suited for titrations involving a strong acid and a weak base, as its pH transition range aligns with the equivalence point of such reactions. wikipedia.org Its sharp and clear color change provides a distinct signal for the completion of the reaction. wikipedia.orggspchem.com

In addition to titrimetry, Methyl Orange is used in spectrophotometric assays. The concentration of an acidic or basic substance, or the pH of a solution, can be determined by measuring the absorbance of light by the indicator at a specific wavelength. researchgate.net The molecule's high molar absorptivity in both its acidic and basic forms allows for sensitive and accurate measurements. Research has also explored its use in developing novel optical sensors for pH determination by immobilizing the dye on solid supports like membranes. medkoo.com

Key Analytical Applications:

Acid-Base Titrations: Endpoint indicator for strong acid-weak base and strong acid-strong base titrations. wikipedia.org

Spectrophotometry: Quantitative analysis of pH based on absorbance values. researchgate.net

Water Alkalinity Testing: Used to estimate the alkalinity of water samples. nih.gov

Exploration in Drug Delivery Systems and Material Science Applications

The unique chemical properties of this compound compounds are being explored in the fields of drug delivery and material science. The pH-sensitive nature of Methyl Orange makes it an attractive component for creating "smart" drug delivery systems. These systems could theoretically be designed to release a therapeutic agent in response to specific pH changes in the body, such as the acidic environment of a tumor.

The photoresponsive nature of azobenzene compounds is also a key area of research in material science. solubilityofthings.com Exposure to light of a specific wavelength can cause a reversible change in the molecule's geometry (from a stable trans isomer to a less stable cis isomer). This property can be harnessed to create photo-switchable materials, where properties like color, polarity, or shape can be controlled by light. This opens up potential applications in optical data storage, molecular machines, and light-controlled polymers. Research has also investigated the use of related azo compounds in self-nanoemulsifying drug delivery systems and their interaction with surfactants in microemulsions. researchgate.netarxiv.org

Applications in Textile Chemistry and Dyeing Processes

As a synthetic azo dye, this compound is used in the textile industry for dyeing and printing processes. cymitquimica.comnih.gov Classified as an acid dye, it is most effective on protein fibers like wool and silk, and synthetic polyamides like nylon. The dyeing process typically involves an acidic dye bath, where the sulfonic acid group (-SO3H) on the dye molecule forms an ionic bond with the positively charged amino groups in the fiber. This interaction anchors the dye to the fabric, providing color. ijsred.com The stability of the azo group contributes to the colorfastness of the dyed material. ijsred.com

Table of Mentioned Compounds

Common/IUPAC NameChemical Formula
Methyl Orange (sodium salt)C14H14N3NaO3S
Methyl Orange (acid form) / 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acidThis compound
2-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acidThis compound
2-(Pyridin-4-ylamino)-N-tosylacetamideThis compound
4-Methyl-N-((pyridin-4-ylmethyl)carbamoyl)benzenesulfonamideThis compound
Methyl RedC15H15N3O2

Future Research Directions and Unexplored Potential of C14h15n3o3s

Development of Novel Synthetic Methodologies for Undiscovered C14H15N3O3S Isomers

The synthesis of known this compound isomers, such as those containing oxazolidine (B1195125) and quinoxaline (B1680401) rings, has been achieved through specific multi-step reactions. researchgate.netresearchgate.net For instance, the reaction of (E)-3-styrylquinoxalin-2-one with bis-dichloroethylamine hydrochloride yields two distinct isomeric oxazolidin-2-one derivatives. researchgate.net Similarly, the well-established synthesis of azo dyes like Methyl Orange involves a diazotization reaction of an aromatic amine followed by a coupling reaction with an electron-rich compound like N,N-dimethylaniline. nih.govchemistrystudent.comuminho.pt

However, a vast number of potential isomers of this compound remain undiscovered. Future research should focus on developing novel and efficient synthetic pathways to access this unexplored chemical space. Promising avenues include:

Catalyst-Free Synthesis: The development of catalyst-free organic reactions, potentially under microwave irradiation or using ultrasound, offers a green and efficient alternative to traditional methods for creating heterocyclic analogues. asianpubs.org

Multi-Component Reactions: One-pot, multi-component reactions, such as the synthesis of dihydro-1H-furo[2,3-c]pyrazoles using an ionic liquid medium, provide a streamlined approach to generating complex heterocyclic structures from simple precursors. ajgreenchem.com

Nucleophilic Substitution Reactions: Exploring substrates that facilitate nucleophilic substitution can open pathways to a variety of 2,3,6-trisubstituted indole (B1671886) derivatives and other novel heterocyclic systems. clockss.org

The systematic exploration of these and other modern synthetic strategies will be crucial for synthesizing and characterizing new this compound isomers, which may possess unique and valuable properties.

Table 1: Selected Synthetic Methodologies for this compound and Related Structures

MethodologyDescriptionExample Product Class
Diazotization & CouplingReaction of a diazonium salt with a coupling component. nih.govchemistrystudent.comAzo Dyes (e.g., Methyl Orange)
Multi-step Heterocycle SynthesisReaction of precursors like (E)-3-styrylquinoxalin-2-one with other reagents. researchgate.netresearchgate.netOxazolidinone-Quinoxaline Hybrids
Multi-Component ReactionsOne-pot reaction of multiple starting materials in a suitable medium. ajgreenchem.comDihydro-1H-furo[2,3-c]pyrazoles
Catalyst-Free SynthesisOrganic reactions conducted without a catalyst, often aided by microwave or ultrasound. asianpubs.orgTosylurea-linked Heterocycles

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry and self-assembly offer a powerful approach to creating organized, functional systems. While research directly focused on this compound in this area is nascent, related studies provide a clear roadmap for future investigations.

The azo dye nature of isomers like Methyl Orange suggests potential for forming inclusion complexes and other supramolecular assemblies. For instance, anionic azo dyes with sulfonate groups can be effectively fixed by sugar-based macromolecules like starch and β-cyclodextrin polymers through hydrogen bonding. nih.gov The self-assembly of specifically designed molecules can also lead to ordered structures, such as the "supramolecular carpet" formed by bis(4,4-dihydroxyphenyl) sulfone. nii.ac.jp

Future research could explore:

The design of this compound isomers capable of forming ordered, self-assembled monolayers (SAMs) on various surfaces. uni-kiel.de

The use of this compound compounds as building blocks for constructing metal-organic frameworks (MOFs) or other crystalline networks.

The investigation of non-covalent interactions, such as hydrogen bonding and π-π stacking, to control the aggregation and bulk properties of these compounds. researchgate.net

The formation of host-guest complexes where this compound isomers act as either the host or the guest, potentially leading to new sensing or delivery systems.

Ionic liquids represent another intriguing frontier. The combination of Methyl Orange with specific organic cations has been shown to create intrinsically photochromic ionic liquids, where the self-assembly of ions dictates the material's properties. rsc.orgacs.org Exploring other this compound isomers within ionic liquid frameworks could lead to novel functional materials with tunable properties.

Exploration of this compound as Advanced Functional Materials (e.g., Optoelectronic, Photochromic)

The potential of this compound isomers as advanced functional materials, particularly in optoelectronics and photochromism, is a promising area for future research. The key to these applications lies in the molecular structure, which dictates the electronic and light-responsive properties.

The most prominent example within this class is Methyl Orange, a well-known azo dye. nih.gov Azo compounds are the quintessential photochromic molecules, capable of reversible isomerization between trans and cis forms upon light irradiation. This property is the basis for their color-changing behavior and has been harnessed to create photochromic ionic liquids. rsc.org Further research could investigate the photo-disassembly of bioplastics cross-linked with azo dyes, a process triggered by sunlight that allows for the recovery and recycling of the constituent materials. rsc.org

Beyond established azo dyes, other this compound isomers could be designed and synthesized to exhibit tailored photophysical properties for applications in:

Optoelectronic Devices: The structural motifs present in some isomers, such as benzophenone (B1666685) derivatives, suggest potential use in organic light-emitting diodes (OLEDs). The modification of surface features and optoelectronic properties is an active area of research for related materials. 20.198.91

Photochromic Systems: The development of novel this compound-based photochromes could lead to new materials for data storage, smart windows, or molecular switches. The synthesis of new azo dyes and the study of their photophysical properties is a continuous effort. uminho.pt

Table 2: Potential Functional Material Applications for this compound Isomers

Application AreaRelevant PropertyPotential this compound Isomer Type
Photochromic MaterialsReversible photoisomerization. rsc.orgAzo dyes, novel azobenzene (B91143) derivatives
Optoelectronic DevicesSuitable photophysical properties (e.g., luminescence). Benzophenone derivatives, novel heterocycles
Recyclable MaterialsLight-induced disassembly. rsc.orgAzo dye cross-linkers in biopolymers

Green Analytical Chemistry Applications of this compound

Green analytical chemistry aims to develop methods that reduce or eliminate the use of hazardous substances and minimize environmental impact. Compounds with the formula this compound, particularly Methyl Orange, have a long history in classical analytical chemistry as pH indicators. tidjma.tntidjma.tnsaudijournals.combyjus.com Future research can build on this foundation to develop novel green analytical applications.

One promising direction is the use of these compounds in modern, miniaturized analytical systems. For example, Methyl Orange has been employed in flow injection analysis (FIA) for the indirect determination of arsenic. researchgate.net This technique aligns with green chemistry principles by reducing reagent consumption and waste generation.

Future research in this area could focus on:

Developing New Chromogenic Probes: Synthesizing novel this compound isomers that act as highly selective and sensitive colorimetric sensors for specific metal ions or organic pollutants. uminho.pt The goal would be to enable naked-eye detection or simple spectrophotometric analysis, reducing the need for complex instrumentation.

Incorporation into Sensor Platforms: Immobilizing this compound-based dyes onto solid supports like polymers or nanoparticles to create robust and reusable sensors for environmental or industrial monitoring.

Greener Titration Methods: While traditional titrations using Methyl Orange are well-established, future work could explore its use in micro-titrations or automated systems that drastically reduce the volume of solvents and reagents required.

By designing this compound isomers with specific functionalities, it may be possible to create a new generation of analytical reagents that are not only effective but also environmentally benign.

Mechanistic Studies of this compound Interactions within Complex Biological Systems (Preclinical focus)

While some this compound isomers are known for their use as dyes, others possess structural motifs, such as sulfonamide and various heterocyclic rings (e.g., oxazolidinone), that are common in biologically active compounds. researchgate.netuniroma1.it This suggests a rich, yet largely unexplored, potential for preclinical research into their interactions with biological systems.

Future research should focus on detailed mechanistic studies to understand how these compounds interact with specific molecular targets. Key areas of investigation include:

Target Identification and Validation: For isomers that show preliminary bioactivity (e.g., anticancer or antimicrobial effects), identifying the specific protein or cellular pathway they interact with is a critical next step. researchgate.net

Enzyme Inhibition Studies: Many sulfonamides exert their therapeutic effects by inhibiting specific enzymes. Investigating the potential of this compound isomers to act as inhibitors for enzymes relevant to diseases like cancer or bacterial infections is a logical avenue.

Receptor Binding Assays: Determining the affinity and selectivity of these compounds for various receptors, such as the 5-HT6 receptor mentioned for related structures, can provide insights into their potential as neurological agents. googleapis.com

Protein Degradation Mechanisms: Exploring if this compound structures can be incorporated into technologies like PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of specific disease-causing proteins. google.comgoogle.com Preclinical development of such agents often relies on mouse models to yield important functional and toxicological data. google.comgoogle.com

Metabolism and Transformation: Studying how these compounds are metabolized and transformed within biological systems is crucial for understanding their efficacy and potential for generating active or inactive byproducts. uniroma1.it

These preclinical investigations, combining computational modeling with in vitro and in vivo experiments, will be essential to uncover the therapeutic potential of novel this compound isomers.

Advanced Environmental Sensing and Remediation Technologies Utilizing this compound Structures

Compounds with the formula this compound, most notably Methyl Orange, play a pivotal role in the development and evaluation of advanced environmental remediation technologies. utep.edu Due to its stable azo structure and strong color, Methyl Orange is widely used as a model organic pollutant to test the efficiency of various water treatment processes, particularly advanced oxidation processes (AOPs) like photocatalysis. nih.govhodoodo.comgo7publish.comresearchgate.netoptica.org

Future research directions in this field can be divided into two main categories:

Understanding and Optimizing Remediation:

Mechanistic Studies of Degradation: Elucidating the precise degradation pathways of Methyl Orange under different photocatalytic conditions is crucial for optimizing remediation technologies. nih.govresearchgate.net Research has shown that hydroxyl radicals can attack the azo bond, leading to a series of intermediate products. nih.gov Further investigation into the kinetics and byproducts of degradation using various catalysts (e.g., ZnO, TiO2, MOFs) will lead to more efficient and complete pollutant removal. optica.orgresearchgate.netsci-hub.box

Developing Novel Catalysts: The performance of new photocatalytic materials, such as magnetic composite polyaniline/hydrotalcite or nanostructured ZnO, is frequently benchmarked by their ability to degrade Methyl Orange. go7publish.comoptica.orgsci-hub.box this compound compounds will therefore continue to be essential tools in the quest for better environmental catalysts.

Developing Novel Sensing Technologies:

Colorimetric Sensors: The distinct color change of Methyl Orange with pH is a simple form of chemical sensing. tidjma.tntidjma.tn This concept can be expanded by synthesizing novel this compound isomers designed to change color in the presence of specific environmental pollutants, such as heavy metal ions or pesticides, enabling rapid, on-site water quality monitoring. uminho.pt

Fluorescent Sensors: While Methyl Orange itself is not strongly fluorescent, related sulfonamide structures have been used to develop fluorescent sensors. researchgate.net Future work could focus on creating this compound-based probes that signal the presence of contaminants through changes in fluorescence, offering higher sensitivity than colorimetric methods.

By continuing to use compounds like Methyl Orange as a benchmark and by designing new isomers with specific sensing capabilities, the this compound chemical class will remain at the forefront of environmental science and technology.

Q & A

Q. What are the standard methods for characterizing C₁₄H₁₅N₃O₃S, and how should researchers interpret discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer : Characterization involves elemental analysis, ¹H/¹³C NMR, IR, and mass spectrometry. For example, theoretical values (C: 60.83%, H: 5.57%, N: 13.67%) may differ from experimental results (C: 54.92%, H: 5.01%, N: 13.62%) due to solvent adducts or impurities . Purification via recrystallization or column chromatography, followed by high-resolution mass spectrometry (HRMS), can resolve discrepancies .

Q. What synthetic challenges are associated with C₁₄H₁₅N₃O₃S, particularly in controlling reaction conditions to avoid unintended adduct formation?

  • Methodological Answer : Solvent choice critically impacts adduct formation. For instance, nitromethane can form a 1:1 adduct with the compound . Researchers should test alternative solvents (e.g., nitroethane) and monitor reactions using thin-layer chromatography (TLC) or in-situ IR spectroscopy to detect intermediate species .

Q. How can researchers identify and address common applications of C₁₄H₁₅N₃O₃S in academic studies, such as its role as a dye intermediate?

  • Methodological Answer : Review patent and journal databases for structural analogs. For example, derivatives like 4-(4-amino-m-tolylazo)-m-toluenesulfonic acid (C₁₄H₁₅N₃O₃S) are used in dye chemistry. Validate applications via UV-Vis spectroscopy to confirm chromophore stability under varying pH/temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or elemental analysis for C₁₄H₁₅N₃O₃S derivatives?

  • Methodological Answer : Replicate experiments under controlled conditions and cross-validate using multiple techniques. For example, inconsistent carbon values may arise from incomplete combustion during elemental analysis. Use HRMS to confirm molecular weight and X-ray diffraction (XRD) for crystallographic validation .

Q. What methodological frameworks (e.g., PICO, FINER) are appropriate for designing studies on the reactivity of C₁₄H₁₅N₃O₃S?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For a study on sulfonamide reactivity, outline objectives (e.g., comparing nucleophilic substitution pathways), allocate resources for kinetic assays, and assess cost-benefit ratios of alternative synthetic routes .

Q. How should researchers present complex data (e.g., kinetic studies or adduct formation) in publications to enhance clarity and reproducibility?

  • Methodological Answer : Use tables for processed data (e.g., rate constants, equilibrium concentrations) and appendices for raw datasets. For kinetic studies, include timepoints, temperature, and solvent details. Follow journal guidelines for spectral data presentation (e.g., NMR peak assignments) .

Data Integrity and Literature Review

Q. What strategies should researchers employ to conduct a comprehensive literature review on C₁₄H₁₅N₃O₃S, ensuring the use of reliable primary sources?

  • Methodological Answer : Prioritize peer-reviewed journals and patents via databases like SciFinder or Reaxys. Cross-reference synthesis procedures from primary sources and validate spectral data against original studies. Exclude non-peer-reviewed platforms (e.g., blogs) .

Q. How can researchers ensure reproducibility when replicating synthesis protocols for C₁₄H₁₅N₃O₃S from existing literature?

  • Methodological Answer : Document all variables (e.g., solvent purity, stirring rate) and use controlled equipment (e.g., gloveboxes for moisture-sensitive steps). Share raw data and spectra in supplementary materials to enable peer validation .

Contradiction Analysis and Innovation

Q. What systematic approaches are recommended for analyzing contradictions in the pharmacological or catalytic properties of C₁₄H₁₅N₃O₃S derivatives?

  • Methodological Answer : Apply contradiction matrices to identify competing factors (e.g., solubility vs. stability). For instance, if a derivative exhibits high reactivity but poor solubility, explore co-solvents or structural modifications to balance properties .

Q. How can researchers design experiments to probe unresolved structural aspects of C₁₄H₁₅N₃O₃S, such as ambiguous adduct configurations?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N) in NMR studies or computational modeling (DFT) to predict adduct stability. Compare experimental results with simulated spectra to confirm configurations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.